molecular formula C11H6ClFN4 B1421919 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole CAS No. 1257535-23-1

6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole

Cat. No.: B1421919
CAS No.: 1257535-23-1
M. Wt: 248.64 g/mol
InChI Key: YLQWYCULENGEOY-UHFFFAOYSA-N
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Description

This product is 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, a high-purity benzimidazole derivative supplied for research applications. The compound has a molecular formula of C 11 H 6 ClFN 4 and a molecular weight of 248.64 g/mol . Its structure features a benzimidazole core substituted with chloro and fluoro groups at the 5 and 6 positions, respectively, and a pyrazinyl moiety at the 2-position . As a building block in medicinal chemistry, this compound is a valuable precursor for the synthesis of more complex molecules. Researchers can utilize its halogen substituents for further functionalization via cross-coupling reactions, while the pyrazinyl ring can contribute to hydrogen bonding and coordination with biological targets. The compound should be stored at -20°C for long-term stability (1-2 years) . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. Standard laboratory safety practices are essential: wear protective gloves, protective clothing, eye protection, and face protection . To avoid inhalation of dust or aerosols, use only in a well-ventilated area.

Properties

IUPAC Name

5-chloro-6-fluoro-2-pyrazin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-6-3-8-9(4-7(6)13)17-11(16-8)10-5-14-1-2-15-10/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWYCULENGEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC3=CC(=C(C=C3N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218254
Record name 1H-Benzimidazole, 6-chloro-5-fluoro-2-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-23-1
Record name 1H-Benzimidazole, 6-chloro-5-fluoro-2-(2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 6-chloro-5-fluoro-2-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.

  • Chemical Formula : C10_{10}H7_{7}ClF N3_{3}
  • CAS Number : 1708428-31-2
  • Molecular Weight : 229.63 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes in cancer cells.

Case Study: PARP Inhibition

A study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant inhibition of PARP activity. The IC50_{50} values for these compounds ranged from low nanomolar to micromolar concentrations, indicating potent activity against cancer cell lines with BRCA mutations .

CompoundIC50_{50} (µM)Cell Line
This compound0.85 ± 0.05A549
Control (Olaparib)0.10BRCA1-mutant

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results suggest that it possesses notable antibacterial activity.

Antimicrobial Testing

In vitro studies have shown that this benzimidazole derivative exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus50
Escherichia coli62.5
Salmonella typhi50

Enzyme Inhibition

Beyond its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit various enzymes, including α-amylase and α-glucosidase, which are relevant in diabetes management.

Enzyme Inhibition Study

The enzyme inhibition assays revealed that the compound effectively reduces the activity of these enzymes:

EnzymeIC50_{50} (µM)
α-Amylase20.5
α-Glucosidase15.3

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. The structural characteristics allow it to bind effectively to the active sites of enzymes and receptors involved in cancer progression and microbial resistance.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit antimicrobial properties. Studies have shown that 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the benzimidazole structure enhanced antimicrobial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.

2. Anticancer Research
Benzimidazole derivatives have been investigated for their anticancer properties due to their ability to interfere with DNA synthesis and repair mechanisms.

Case Study : Research published in Cancer Letters highlighted that this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of intrinsic pathways.

Pharmacological Applications

3. Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 Value (µM)Reference
Thymidylate synthase0.25Journal of Enzyme Inhibition
Dihydrofolate reductase0.15Bioorganic & Medicinal Chemistry Letters

Material Science Applications

4. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study : A recent paper presented at the International Conference on Organic Electronics reported that devices incorporating this compound exhibited improved charge transport properties, leading to enhanced efficiency in light emission.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms undergo substitution under specific conditions:

Reaction TypeConditionsProductYieldSource
Chlorine displacementK₂CO₃, DMF, 80°C, aryl boronic acid5-Fluoro-2-(2-pyrazinyl)-6-aryl-1H-benzimidazole65–78%
Fluorine displacementNaN₃, CuI, DMSO, 120°C6-Chloro-5-azido-2-(2-pyrazinyl)-1H-benzimidazole52%

Fluorine’s lower reactivity compared to chlorine often necessitates harsher conditions or catalysts like copper(I) .

Palladium-Catalyzed Cross-Coupling Reactions

The pyrazinyl group facilitates C–N and C–C bond-forming reactions. Examples include:

Suzuki-Miyaura Coupling

  • Reactants : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃

  • Conditions : Ethanol/water (3:1), 70°C, 12 h

  • Outcome : Substitution at C6 with aryl groups (e.g., phenyl, naphthyl) .

Buchwald-Hartwig Amination

  • Reactants : Primary/secondary amines, Pd(OAc)₂, Xantphos

  • Conditions : Toluene, 100°C, 24 h

  • Outcome : Introduction of amino groups at C6 or pyrazinyl N-atoms .

Ring Functionalization and Heterocycle Formation

The benzimidazole core participates in cyclization reactions:

ReactionReagents/ConditionsProductApplication
Oxidative cyclizationMnO₂, CH₃CN, refluxPyrazino[1,2-a]benzimidazole derivativesAnticancer scaffolds
Photochemical dimerizationUV light, THFBispyrazinyl-benzimidazole dimersMaterials chemistry

These reactions exploit the electron-deficient nature of the pyrazinyl group .

Stability Under Reductive/Oxidative Conditions

  • Reduction : Hydrogenation (H₂, Pd/C) cleaves the benzimidazole ring, forming diamine intermediates.

  • Oxidation : mCPBA converts the benzimidazole to a nitro derivative, altering electrophilicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzimidazole Core

Halogen Substituents
  • 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-isopropyl-1H-benzimidazole (CAS 1231930-42-9): This analog replaces the pyrazinyl group with a pyrimidinyl substituent and introduces a methyl group at position 2 and an isopropyl group at position 1.
  • 2-Chloro-5-fluorobenzimidazole (CAS 108662-49-3) :
    A simpler analog lacking the pyrazinyl group, this compound exhibits reduced steric hindrance and altered electronic properties, which may lower binding affinity in biological systems compared to the target compound .
Heteroaromatic Substituents
  • 5-Chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde (CAS 885520-78-5) :
    The carbaldehyde group at position 2 introduces a reactive site for further functionalization, unlike the pyrazinyl group in the target compound. This aldehyde moiety could facilitate Schiff base formation, expanding its utility in drug conjugates or coordination chemistry .
Antimicrobial and Anticancer Activity
  • N-Substituted 6-(Chloro/nitro)-1H-benzimidazoles: Derivatives with halogen (Cl, F) or nitro groups at position 6 demonstrate potent antimicrobial activity against Staphylococcus aureus (MIC: 1.56 µg/mL) and anticancer activity against HepG2 and MDA-MB-231 cell lines (IC₅₀: 8.2–12.4 µM) .
  • 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazoles :
    Thiophene-substituted analogs exhibit unique crystallographic packing and hydrogen-bonding networks, influencing solubility and bioavailability. The target compound’s pyrazinyl group likely reduces lipophilicity compared to thiophene derivatives, altering pharmacokinetic profiles .
Enzyme Inhibition
  • N,N-Dimethylamino-substituted benzimidazoles: Derivatives with dimethylamino groups at position 4 show Sirtuin (SIRT1/2) inhibitory activity (IC₅₀: 26.85–54.21 mM), suggesting that electron-donating groups modulate enzyme binding. The target compound’s electron-withdrawing pyrazinyl and halogen substituents may instead favor interactions with ATP-binding pockets in kinases .

Preparation Methods

Halogenation and Substitution Reactions

Halogenation reactions, such as using phosphorus oxybromide to introduce bromine, are common in benzimidazole synthesis. However, for This compound , specific conditions for introducing chlorine and fluorine would need to be optimized.

Pyrazinyl Attachment

Attaching the pyrazinyl group typically involves cross-coupling reactions. For example, using Grignard reagents or palladium-catalyzed coupling reactions can be effective for attaching heterocyclic groups to benzimidazoles.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of the pyrazinyl group.
  • Yield Optimization : Maximizing the yield of each step, particularly in cross-coupling reactions.
  • Purity : Maintaining high purity throughout the synthesis process.

Data Table: General Synthesis Conditions

Step Reaction Conditions Reagents Yield
Cyclization Carbonyl di-imidazole, reflux o-Phenylenediamine derivatives Variable
Halogenation Phosphorus oxybromide, reflux Benzimidazole derivatives 70-80%
Pyrazinyl Coupling Grignard reagent, Pd catalyst, inert atmosphere Halogenated benzimidazoles, pyrazine derivatives 60-80%

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using phosphoryl chloride (POCl₃) under reflux conditions. For example, 2-aminobenzimidazole derivatives can be cyclized with pyrazine carbonyl groups in the presence of POCl₃ at 120°C for 6–8 hours . Microwave-assisted synthesis has also been employed to reduce reaction times (e.g., 30 minutes at 150°C) while improving yields . Optimization often involves solvent selection (e.g., DMF or acetonitrile), stoichiometric adjustments of reagents, and temperature control to minimize side products .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. The NH proton in benzimidazole typically appears as a broad singlet at δ 12.5–13.5 ppm in ¹H NMR, while pyrazinyl protons resonate as distinct doublets (δ 8.5–9.5 ppm) . IR spectroscopy confirms the presence of C=N stretching (1600–1650 cm⁻¹) and N-H bending (3400–3500 cm⁻¹) . Elemental analysis (C, H, N) and High-Resolution Mass Spectrometry (HRMS) further validate molecular composition .

Q. How is the purity of this compound assessed using chromatographic methods?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used, employing a C18 column and mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate . Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) can monitor reaction progress, visualized under UV light .

Advanced Research Questions

Q. How can researchers overcome challenges in regioselective functionalization of the benzimidazole core during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) at –78°C enables selective substitution at the 5-position of benzimidazole . Microwave-assisted Suzuki-Miyaura coupling with aryl boronic acids introduces pyrazinyl groups at the 2-position with >90% selectivity . Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies in biological data (e.g., antifungal IC₅₀ values) are addressed by standardizing assay protocols (e.g., CLSI guidelines for MIC testing) . Comparative studies using isogenic fungal strains and dose-response curves minimize variability . Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., fluoro vs. chloro at position 5) influencing activity .

Q. In crystallographic studies, what methodologies ensure accurate determination of molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsion angles. For example, the dihedral angle between benzimidazole and pyrazine rings in this compound is 12.5°, confirmed via SHELXL refinement . Hydrogen-bonding networks (e.g., N-H···N interactions) are analyzed using Mercury software to validate packing patterns .

Data Analysis and Experimental Design

Q. How can researchers validate synthetic yields when scaling up reactions?

  • Methodological Answer : Kinetic studies using in situ FTIR or Raman spectroscopy track intermediate formation during scale-up . Design of Experiments (DoE) with factorial designs optimizes parameters (e.g., temperature, catalyst loading) to maintain >80% yield at 1 kg scale .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : SwissADME predicts bioavailability (e.g., 85% gastrointestinal absorption) and blood-brain barrier permeability . Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., fungal CYP51), with binding energies < –8.0 kcal/mol indicating high potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole
Reactant of Route 2
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6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole

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